molecular formula C11H10N2O3 B14143503 (E)-methyl 3-(4-cyano-2-methoxypyridin-3-yl)acrylate CAS No. 908279-58-3

(E)-methyl 3-(4-cyano-2-methoxypyridin-3-yl)acrylate

Cat. No.: B14143503
CAS No.: 908279-58-3
M. Wt: 218.21 g/mol
InChI Key: YJNAPTRYTXLYKW-ONEGZZNKSA-N
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Description

(E)-methyl 3-(4-cyano-2-methoxypyridin-3-yl)acrylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, a methoxy group, and an acrylate moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 3-(4-cyano-2-methoxypyridin-3-yl)acrylate typically involves the reaction of 4-cyano-2-methoxypyridine with methyl acrylate under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyridine ring, followed by the addition of methyl acrylate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 3-(4-cyano-2-methoxypyridin-3-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The cyano and methoxy groups on the pyridine ring can participate in nucleophilic substitution reactions with reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

(E)-methyl 3-(4-cyano-2-methoxypyridin-3-yl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-methyl 3-(4-cyano-2-methoxypyridin-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The cyano and methoxy groups on the pyridine ring can interact with enzymes or receptors, leading to modulation of their activity. For example, the compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. Additionally, its ability to form hydrogen bonds and participate in π-π interactions can influence its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its cyano and methoxy groups on the pyridine ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

908279-58-3

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl (E)-3-(4-cyano-2-methoxypyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C11H10N2O3/c1-15-10(14)4-3-9-8(7-12)5-6-13-11(9)16-2/h3-6H,1-2H3/b4-3+

InChI Key

YJNAPTRYTXLYKW-ONEGZZNKSA-N

Isomeric SMILES

COC1=NC=CC(=C1/C=C/C(=O)OC)C#N

Canonical SMILES

COC1=NC=CC(=C1C=CC(=O)OC)C#N

Origin of Product

United States

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